molecular formula C11H15NO3 B592293 Tert-butyl 4-amino-2-hydroxybenzoate CAS No. 889858-34-8

Tert-butyl 4-amino-2-hydroxybenzoate

Cat. No. B592293
M. Wt: 209.245
InChI Key: JHTXKCAAVOPISU-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 .


Synthesis Analysis

The synthesis of Tert-butyl 4-amino-2-hydroxybenzoate and its derivatives can be achieved through palladium-catalyzed reactions . The process involves the amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 as the catalyst system .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-2-hydroxybenzoate consists of a benzene ring substituted with a tert-butyl ester group, an amino group, and a hydroxy group .


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-hydroxybenzoate has a molecular weight of 209.24 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Summary : Tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
    • Method : This was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The introduction of a tert-butyl group into these systems resulted in compounds with enhanced biological activity .
  • Dipeptide Synthesis

    • Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
    • Method : The Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids .
    • Results : The use of a distinctive coupling reagent resulted in the formation of dipeptides in satisfactory yields in 15 minutes .
  • Biosynthesis of Value-Added Bioproducts

    • Summary : 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Method : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
    • Results : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol have been synthesized using 4-HBA as the starting feedstock .
  • Synthesis of N-Substituted Derivatives

    • Summary : N-substituted derivatives of tert-butyl 4-aminobenzoate have been synthesized via a palladium-catalyzed reaction .
    • Method : The reaction involved amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 .
    • Results : This method provided a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate, which could be useful intermediates for the synthesis of chemotherapeutic agents .
  • Preparation of Sulfenamides

    • Summary : Tert-butylamine, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, is used as an intermediate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .
    • Method : These compounds are prepared from tert-butylamine and are used as rubber accelerators .
    • Results : These compounds modify the rate of vulcanization of rubber .
  • Asymmetric Synthesis of Amines

    • Summary : The tert-butanesulfinyl group, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, activates imines for the addition of many different classes of nucleophiles .
    • Method : This group serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
    • Results : This method provides a convenient route to a variety of chiral amines .

properties

IUPAC Name

tert-butyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTXKCAAVOPISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700583
Record name tert-Butyl 4-amino-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2-hydroxybenzoate

CAS RN

889858-34-8
Record name tert-Butyl 4-amino-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Tanaka, H Sugawara, H Maruoka, S Imajo… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were explored as human chymase inhibitors using structure-based drug design according to the X-ray …
Number of citations: 10 www.sciencedirect.com

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